(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate
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Overview
Description
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which imparts significant chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)acetophenone.
Reduction: The ketone group of 3,5-bis(trifluoromethyl)acetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via reductive amination using methylamine and a suitable reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluoromethyl groups can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The tosylate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of azide or cyanide derivatives.
Scientific Research Applications
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: A related compound with similar structural features but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound featuring the 3,5-bis(trifluoromethyl)phenyl motif, used extensively in organocatalysis.
Uniqueness
(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine tosylate is unique due to its combination of trifluoromethyl groups and a tosylated amine, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N.C7H8O3S/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,18H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVIHDDHNRGUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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